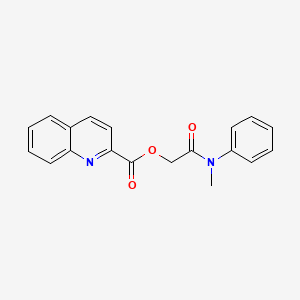

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate

Description

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate is a synthetic quinoline derivative characterized by a quinoline-2-carboxylate core esterified with a 2-(methyl(phenyl)amino)-2-oxoethyl group. The quinoline moiety is substituted at the 2-position with a carboxylate ester, while the ester side chain contains a methyl(phenyl)amide group.

The methyl(phenyl)amino group may influence solubility and receptor binding, as seen in structurally related compounds .

Properties

IUPAC Name |

[2-(N-methylanilino)-2-oxoethyl] quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-21(15-8-3-2-4-9-15)18(22)13-24-19(23)17-12-11-14-7-5-6-10-16(14)20-17/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBXVRZOLLZOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268260 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate, often involves multi-component reactions and the use of catalysts. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the main reagents . Modern methods also include microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs scalable methods such as continuous flow synthesis and the use of recyclable catalysts. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline amines .

Scientific Research Applications

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying enzyme interactions and cellular processes.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Key Observations:

Quinoline Substitution Position: Quinoline-4-carboxylates (e.g., ) generally exhibit higher topological polar surface areas (PSA) compared to quinoline-2-carboxylates (e.g., ), suggesting reduced membrane permeability but enhanced solubility.

Side-Chain Effects: The benzyl(methyl)amino group in increases molecular weight (450.9 vs. 354.8 in ) and logP (5.4 vs. 3.7), favoring lipophilicity.

Biological Relevance: Quinoline-2-carboxylates, such as (4-methylphenyl)methyl quinoline-2-carboxylate , share structural motifs with anti-tuberculosis agents reported in crystallographic studies . Phenothiazine-containing analogs () may exhibit unique electronic properties due to the sulfur heterocycle, though their activity remains uncharacterized.

Research Findings and Implications

- Synthetic Routes: Quinoline amino acid esters serve as intermediates for complex derivatives via azide coupling, as demonstrated in the synthesis of methyl-2-[...] alkanoates . This methodology could be adapted for the target compound.

- Anti-Tuberculosis Potential: Quinoline-2-carboxylic acid derivatives are validated anti-tuberculosis agents, with crystallographic data supporting their mechanism of action .

- Physicochemical Trends : Increased rotatable bonds and PSA in analogs correlate with enhanced solubility but may reduce bioavailability, highlighting the need for structural optimization .

Biological Activity

2-(Methyl(phenyl)amino)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family, known for its diverse biological activities. This compound's unique structure, characterized by a quinoline ring system and a methyl(phenyl)amino group, positions it as a promising candidate for various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula for this compound is C18H18N2O3, with a molecular weight of 306.35 g/mol. The compound features a quinoline core, which is often associated with significant biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoline ring can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, it may inhibit topoisomerases, enzymes crucial for DNA replication and repair, thus exerting cytotoxic effects on rapidly dividing cells.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In vitro assays have demonstrated that this compound effectively reduces the viability of cancer cells at micromolar concentrations .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, showing promising results in inhibiting the growth of pathogens such as Mycobacterium tuberculosis. Comparative studies reveal that certain derivatives exhibit higher activity than standard antibiotics like isoniazid .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Quinoline derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Substitution Patterns : Variations in substituents on the quinoline ring significantly affect potency.

- Functional Groups : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.